Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring two thiazole rings. The first thiazole ring (position 4) contains a methyl ester group at position 5 and a methyl substituent at position 4. The second thiazole ring (position 2) is substituted with two methyl groups (positions 2 and 4) and linked via a carbonyl-amino bridge. This structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications .
Properties
Molecular Formula |
C12H13N3O3S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3S2/c1-5-9(20-7(3)13-5)10(16)15-12-14-8(6(2)19-12)11(17)18-4/h1-4H3,(H,14,15,16) |
InChI Key |
RDIRTPOUFRBMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2,4-dimethylthiazole core is typically synthesized via modified Hantzsch conditions:
Reaction Scheme:
Thiourea reacts with 2-chloroacetone in ethanol under reflux to yield 2-amino-4-methylthiazole. Subsequent oxidation with KMnO₄ in acidic medium introduces the 5-carboxylic acid group, which is converted to the acid chloride using SOCl₂.
Optimized Conditions (Patent US10351556B2):
-
Thiourea: 1.2 eq relative to α-haloketone
-
Antioxidant: 0.1% L-ascorbic acid to suppress N-oxide formation
-
Yield: 78–82% after recrystallization (ethanol/water)
Synthesis of Methyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate
Cyclization of Ethyl 2-Chloroacetoacetate
Ethyl 2-chloroacetoacetate undergoes cyclization with thiourea in THF at 0°C to room temperature:
Procedure:
-
Dissolve thiourea (1 eq) in THF
-
Add ethyl 2-chloroacetoacetate (1 eq) dropwise at 0°C
-
Stir for 8 hr at reflux
-
Precipitate product with ice-cold water (yield: 85%)
Esterification:
The ethyl ester is transesterified using methanol/H₂SO₄ (20% v/v) at 60°C for 4 hr to obtain the methyl ester.
Amide Coupling Strategies
Schlenk-Type Coupling
A two-step activation protocol minimizes side reactions:
Step 1: Acid Chloride Formation
Step 2: Amidation
Key Parameters:
Catalytic Amidation (Recent Advance)
Pd(OAc)₂ (5 mol%) enables coupling at reduced temperatures (0–5°C) with 89% yield and <1% racemization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| Classical Hantzsch | 68 | 92 | 24 |
| Microwave Hantzsch | 81 | 96 | 4 |
| Catalytic Amidation | 89 | 98 | 8 |
Microwave-assisted Hantzsch synthesis reduces reaction time by 83% while improving yield. The patent method using L-ascorbic acid demonstrates superior impurity control (<0.5% N-oxide).
Crystallization and Polymorph Control
Solvent Screening
Ethanol/water (7:3 v/v) produces Form I crystals with:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has been tested against various bacterial strains. The presence of the thiazole moiety is critical for its bioactivity:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
- Comparative Studies : In comparative studies with established antibiotics like Ciprofloxacin, certain derivatives showed enhanced antibacterial efficacy, suggesting potential as a new class of antimicrobial agents .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. This compound has demonstrated:
- In vitro Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Thiazole Rings : Initial reactions involve the cyclization of appropriate precursors to form the thiazole ring.
- Functional Group Modifications : Subsequent steps include the introduction of carbonyl and ester functionalities through acylation and esterification reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .
Case Study 1: Antibacterial Evaluation
A study focused on synthesizing various thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of conventional antibiotics .
Case Study 2: Anticancer Properties
Another research effort evaluated the anticancer potential of this compound against human lung cancer cell lines. The results indicated that it induced cell cycle arrest and apoptosis at specific concentrations. The mechanism involved the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Methyl 4-Methylthiazole-5-carboxylate
- Structure: Lacks the acylated amino group at position 2 but retains the methyl ester (position 5) and methyl substituent (position 4).
- Properties : Simpler structure with lower molecular weight (MW: ~185.2 vs. target compound’s ~365.4), likely improving solubility but reducing binding specificity due to the absence of the bulky thiazole-carbonyl group .
Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
- Structure : Replaces the dimethylthiazole-carbonyl group with a nitrobenzoyl moiety.
Methyl 2-Amino-5-(Trifluoromethyl)thiazole-4-carboxylate
Variations in Ester Groups and Linkers
Ethyl 4-Methyl-2-(Tetrazolyl)thiazole-5-carboxylate
- Structure: Substitutes the acylated amino group with a tetrazole-sulfanylbutanoyl chain.
- Properties : The tetrazole group acts as a bioisostere for carboxylic acids, improving pharmacokinetics (e.g., oral bioavailability) but introducing steric hindrance that may reduce target affinity .
Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
- Structure: Replaces the dimethylthiazole-carbonyl with a trifluoromethyl group and an o-tolylamino substituent.
Functional Group Additions and Ring Systems
2-((3-Hydroxyphenyl)amino)-4-(4-Methyl-2-(Methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile
- Structure : Incorporates a pyrimidine ring instead of a second thiazole.
- Properties : The pyrimidine ring’s hydrogen-bonding capability (via the hydroxyl group) contrasts with the target compound’s lipophilic dimethylthiazole, suggesting divergent therapeutic targets (e.g., kinase vs. antimicrobial applications) .
Ethyl 2-Amino-4-(4-Methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- Structure : Adds a chromene ring system fused to the thiazole.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The molecular formula is , with a molecular weight of approximately 270.32 g/mol.
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It does this by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Study : In a study involving human glioblastoma cells (U251), the compound demonstrated an IC50 value of , indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | < 10 | Apoptosis induction via caspases |
| A431 (Carcinoma) | 15 | Cell cycle arrest |
2. Antimicrobial Activity
The compound also exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from to , showcasing its potential as an antibacterial agent.
- Mechanism : The antimicrobial mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. Modifications on the thiazole ring or substituents at specific positions can significantly influence their potency:
- Substituent Effects : Methyl groups at positions 2 and 4 on the thiazole ring enhance lipophilicity and cellular uptake, contributing to increased biological activity.
- Thiazole Variants : Variants of this compound have been synthesized and tested, revealing that certain substitutions lead to improved anticancer and antimicrobial activities .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?
The synthesis typically involves coupling reactions between functionalized thiazole precursors. For example:
- Step 1 : Prepare the 2,4-dimethyl-1,3-thiazol-5-carbonyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride.
- Step 2 : React this intermediate with methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate in a polar aprotic solvent (e.g., DMF) under inert conditions.
- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., δ 2.5 ppm for methyl groups) .
Q. Which spectroscopic methods are most reliable for confirming the compound’s regiochemistry?
- -NMR : Key signals include the methyl groups on the thiazole rings (δ 2.3–2.6 ppm) and the carbamate NH (δ 10.2–10.5 ppm, broad).
- -NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm, while thiazole carbons resonate at δ 120–150 ppm.
- HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion peak ([M+H]) with <2 ppm error .
Q. How can researchers ensure reproducibility in crystallinity and solubility studies?
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) at 4°C.
- Solubility : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy (λ = 260–280 nm) for quantification. Document temperature and agitation speed to standardize protocols .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
- Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set). Compare calculated activation energies with experimental kinetic data.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) to explain yield variations. Tools like Gaussian or ORCA are recommended .
Q. What strategies mitigate side reactions during the acylation of the thiazole amino group?
- Protection/Deprotection : Temporarily protect reactive sites (e.g., with Boc groups) before acylation.
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing ester hydrolysis.
- Temperature Control : Maintain reactions at 0–5°C to suppress competing pathways .
Q. How can researchers validate the compound’s bioactivity against conflicting cytotoxicity reports?
- Dose-Response Assays : Perform MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with triplicate technical replicates.
- Off-Target Analysis : Use proteomic profiling (e.g., kinase inhibition panels) to identify non-specific interactions.
- Data Normalization : Include positive controls (e.g., doxorubicin) and solvent-only blanks to account for batch effects .
Methodological Challenges
Q. How to address discrepancies in melting point data across studies?
Q. What advanced techniques clarify the compound’s metabolic stability in vitro?
- LC-MS/MS : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 minutes.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate and intrinsic clearance .
Synthetic Optimization
Q. How to scale up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
